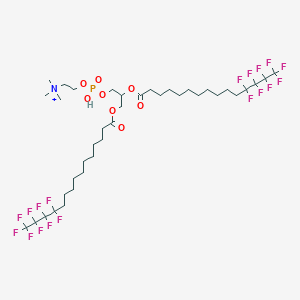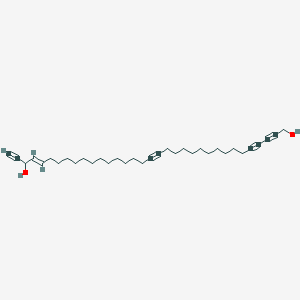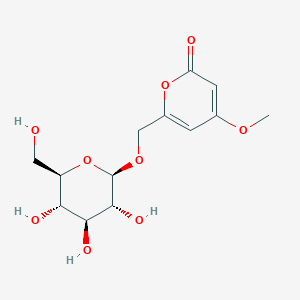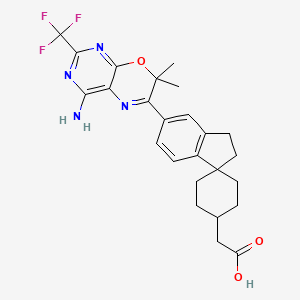
Unii-G3MY6fge1J
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Reagents: Common reagents such as acids, bases, solvents, and catalysts.
Conditions: Controlled temperature, pressure, and pH conditions to ensure the desired chemical transformations.
Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
CHEMBL3235321 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions: Reactions may require specific solvents, catalysts, and temperature control to achieve the desired products.
Major Products: The major products formed depend on the specific reactions and conditions used, often resulting in derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
CHEMBL3235321 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in chemical studies to understand reaction mechanisms and pathways.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Wirkmechanismus
The mechanism of action of CHEMBL3235321 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity, affecting metabolic pathways.
Receptor Interaction: Modulating receptor activity, influencing cellular signaling and response.
Pathways Involved: Involvement in pathways related to cell growth, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
CHEMBL3235321 can be compared with other similar bioactive molecules to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as CHEMBL1234567 and CHEMBL2345678.
Uniqueness: Unique structural features or biological activities that distinguish CHEMBL3235321 from other compounds.
Comparison: Differences in potency, selectivity, and therapeutic potential.
Eigenschaften
CAS-Nummer |
701232-94-2 |
|---|---|
Molekularformel |
C25H27F3N4O3 |
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
2-[6-[4-amino-7,7-dimethyl-2-(trifluoromethyl)pyrimido[4,5-b][1,4]oxazin-6-yl]spiro[1,2-dihydroindene-3,4'-cyclohexane]-1'-yl]acetic acid |
InChI |
InChI=1S/C25H27F3N4O3/c1-23(2)19(30-18-20(29)31-22(25(26,27)28)32-21(18)35-23)15-3-4-16-14(12-15)7-10-24(16)8-5-13(6-9-24)11-17(33)34/h3-4,12-13H,5-11H2,1-2H3,(H,33,34)(H2,29,31,32) |
InChI-Schlüssel |
YFJNLPDVCDNOMJ-UHFFFAOYSA-N |
SMILES |
CC1(C(=NC2=C(N=C(N=C2O1)C(F)(F)F)N)C3=CC4=C(C=C3)C5(CCC(CC5)CC(=O)O)CC4)C |
Kanonische SMILES |
CC1(C(=NC2=C(N=C(N=C2O1)C(F)(F)F)N)C3=CC4=C(C=C3)C5(CCC(CC5)CC(=O)O)CC4)C |
Synonyme |
(5'-(4-amino-7,7-dimethyl-2-trifluoromethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)-2',3'-dihydrospiro(cyclohexane-1,1'-inden)-4-yl)acetic acid (trans-5'-(4-amino-7,7-dimethyl-2-trifluoromethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)-2',3'-dihydrospiro(cyclohexane-1,1'-inden)-4-yl)acetic acid monobenzenesulfonate JTT-553 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



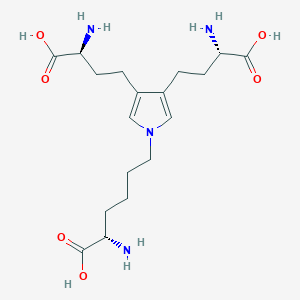
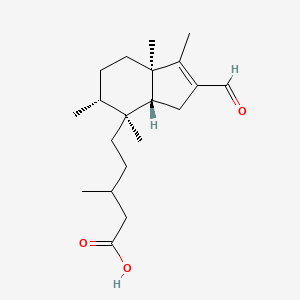
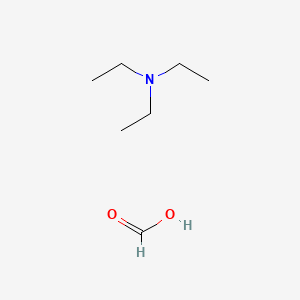
![(2S,3R,5R,9R,10R,13R,14S)-2,3,14-Trihydroxy-10,13-dimethyl-17-((2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one](/img/structure/B1247426.png)
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1247427.png)
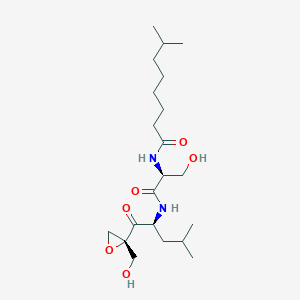
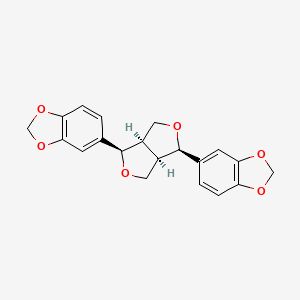
![[5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine](/img/structure/B1247431.png)
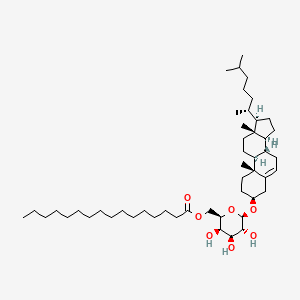
![(2S)-2-Amino-N-[(1S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide](/img/structure/B1247434.png)

